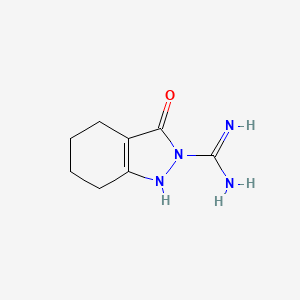

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide” is a specialty product used for proteomics research . It has a molecular formula of C8H12N4O and a molecular weight of 180.21 .

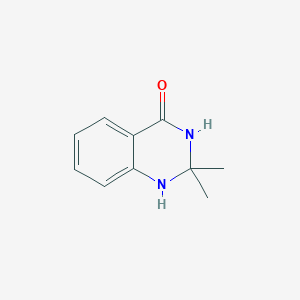

Molecular Structure Analysis

The molecular structure of “3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide” is characterized by its molecular formula C8H12N4O . More detailed structural information may be available from specialized databases or scientific literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide” include its molecular formula (C8H12N4O) and molecular weight (180.21) . More detailed property data may be available from specialized databases or scientific literature.Wissenschaftliche Forschungsanwendungen

Antineoplastic Activities

Research indicates that derivatives of indazole, such as Lonidamine, exhibit significant antineoplastic activities. Lonidamine is a derivative of indazole-3-carboxylic acid, known for its ability to inhibit aerobic glycolysis and lactate transport in neoplastic cells, without affecting cellular nucleic acids or protein synthesis. This compound has shown potentiation of cytotoxic effects of anthracyclines in breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines. Its mechanism of action includes altering membrane permeability, which may enhance drug uptake, reverse drug resistance, and trigger apoptotic pathways. Clinical trials have investigated Lonidamine's efficacy in treating advanced breast, ovarian, and lung cancer, suggesting a significant role in combination with standard chemotherapy and radiotherapy (Di Cosimo et al., 2003).

Heterocyclic Compounds Synthesis

Indazole derivatives are highlighted for their therapeutic applications due to their diverse biological activities. These compounds are of great pharmacological importance, forming the core structure of numerous compounds with potential therapeutic value. Research covering patents from 2013 to 2017 on indazole derivatives reveals promising anticancer and anti-inflammatory activities, along with applications in treating disorders involving protein kinases and neurodegeneration (Denya et al., 2018).

Modulation of Biological Activities

The synthesis and chemistry of heterocyclic N-oxide derivatives, including indazole-based compounds, are recognized for their versatility in synthetic intermediates and biological importance. These compounds have shown functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, exhibiting anticancer, antibacterial, and anti-inflammatory activities. This emphasizes the heterocyclic N-oxide motif's role in advanced chemistry and drug development investigations (Li et al., 2019).

Eigenschaften

IUPAC Name |

3-oxo-4,5,6,7-tetrahydro-1H-indazole-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-8(10)12-7(13)5-3-1-2-4-6(5)11-12/h11H,1-4H2,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUZAXZCHGYTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327534 |

Source

|

| Record name | NSC664719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole-2-carboximidamide | |

CAS RN |

210417-14-4 |

Source

|

| Record name | NSC664719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)